molecular formula C12H18N2O3S B5275352 2-methyl-5-(methylsulfamoyl)-N-(propan-2-yl)benzamide

2-methyl-5-(methylsulfamoyl)-N-(propan-2-yl)benzamide

Cat. No.: B5275352
M. Wt: 270.35 g/mol
InChI Key: TZEHXYMTQLIZKG-UHFFFAOYSA-N
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Description

2-methyl-5-(methylsulfamoyl)-N-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methyl, methylsulfamoyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(methylsulfamoyl)-N-(propan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of toluene to form 2-methyl-5-nitrotoluene. This intermediate is then subjected to sulfonation to introduce the methylsulfamoyl group. The final step involves the amidation of the sulfonated intermediate with isopropylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(methylsulfamoyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-5-(methylsulfamoyl)-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5-(methylsulfamoyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting biological pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(propan-2-yl)benzamide
  • 2-methyl-5-(methylsulfamoyl)benzoic acid

Comparison

Compared to similar compounds, 2-methyl-5-(methylsulfamoyl)-N-(propan-2-yl)benzamide is unique due to the presence of both the methylsulfamoyl and isopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-5-(methylsulfamoyl)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-8(2)14-12(15)11-7-10(6-5-9(11)3)18(16,17)13-4/h5-8,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEHXYMTQLIZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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